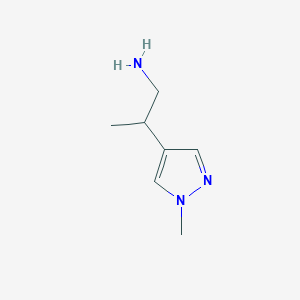
2,6-Dimethoxy-4-(sulfanylmethyl)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Dimethoxy-4-(sulfanylmethyl)phenol is an organic compound with the molecular formula C9H12O3S It is a phenolic compound characterized by the presence of two methoxy groups and a sulfanylmethyl group attached to the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethoxy-4-(sulfanylmethyl)phenol typically involves the reaction of 2,6-dimethoxyphenol with a suitable sulfanylmethylating agent. One common method is the reaction of 2,6-dimethoxyphenol with chloromethyl methyl sulfide in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions, and the product is purified by recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-scale equipment for reaction and purification.
Analyse Des Réactions Chimiques
Types of Reactions
2,6-Dimethoxy-4-(sulfanylmethyl)phenol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfanylmethyl group to a thiol group.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Substitution reactions may require strong acids or bases as catalysts.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted phenols depending on the reagents used.
Applications De Recherche Scientifique
2,6-Dimethoxy-4-(sulfanylmethyl)phenol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential antioxidant and antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 2,6-Dimethoxy-4-(sulfanylmethyl)phenol involves its interaction with various molecular targets and pathways. The compound’s phenolic structure allows it to act as an antioxidant by donating hydrogen atoms to neutralize free radicals. Additionally, the sulfanylmethyl group can interact with thiol-containing enzymes and proteins, potentially modulating their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,6-Dimethoxyphenol: Lacks the sulfanylmethyl group, making it less reactive in certain chemical reactions.
4-Methylsyringol: Contains a methyl group instead of a sulfanylmethyl group, resulting in different chemical properties.
2,6-Dimethoxy-4-methylphenol: Similar structure but with a methyl group instead of a sulfanylmethyl group.
Uniqueness
2,6-Dimethoxy-4-(sulfanylmethyl)phenol is unique due to the presence of the sulfanylmethyl group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C9H12O3S |
|---|---|
Poids moléculaire |
200.26 g/mol |
Nom IUPAC |
2,6-dimethoxy-4-(sulfanylmethyl)phenol |
InChI |
InChI=1S/C9H12O3S/c1-11-7-3-6(5-13)4-8(12-2)9(7)10/h3-4,10,13H,5H2,1-2H3 |
Clé InChI |
FRWRMGSNRVUFTB-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=CC(=C1O)OC)CS |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Tricyclo[4.2.0.02,5]octane-3-carboxylic acid](/img/structure/B13634406.png)

![3-(2-(4-Methylpiperazin-1-yl)ethyl)-8-azabicyclo[3.2.1]octane](/img/structure/B13634419.png)



![6-(2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)ethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B13634428.png)




